Home > Products > Screening Compounds P42115 > 10S-Lumateperone
10S-Lumateperone -

10S-Lumateperone

Catalog Number: EVT-13571186
CAS Number:
Molecular Formula: C24H28FN3O
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10S-Lumateperone, commonly referred to as Lumateperone, is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and depressive episodes associated with bipolar I and II disorders. It is marketed under the brand name Caplyta and was developed by Intra-Cellular Therapies, licensed from Bristol-Myers Squibb. Lumateperone was approved by the U.S. Food and Drug Administration in December 2019 for schizophrenia treatment and subsequently for bipolar depression in December 2021 .

Source

Lumateperone is derived from the butyrophenone class of antipsychotics, which includes other medications like haloperidol. The compound is synthesized through a multi-step process involving various chemical reactions to achieve its unique structure and pharmacological properties .

Classification

Lumateperone is classified as a second-generation antipsychotic. Its unique mechanism of action involves modulation of multiple neurotransmitter systems, including serotonin, dopamine, and glutamate, which are critical in the pathophysiology of schizophrenia .

Synthesis Analysis

Methods

The synthesis of Lumateperone involves several key steps that utilize advanced organic chemistry techniques. A notable method includes the resolution of a late-stage tetracyclic intermediate, which is crucial for achieving the desired pharmacological activity .

Technical Details

The synthetic route typically begins with commercially available precursors, which undergo transformations such as cyclization, functional group modifications, and resolution processes. The final product is obtained as Lumateperone tosylate, which enhances its stability and solubility for pharmaceutical use .

Molecular Structure Analysis

Structure

The molecular formula for Lumateperone tosylate is C31H36FN3O4SC_{31}H_{36}FN_{3}O_{4}S with a molecular weight of approximately 565.7 g/mol. The IUPAC name for Lumateperone is 1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-5(16),6,8-trien-12-yl]butan-1-one .

Data

The structural representation indicates multiple functional groups that contribute to its pharmacological profile. Key features include a fluorophenyl group and a complex tetracyclic structure that influences its receptor binding affinity.

Chemical Reactions Analysis

Reactions

Lumateperone undergoes various metabolic transformations in the body. Upon administration, it is primarily metabolized by cytochrome P450 enzymes (notably CYP3A4) and aldo-keto reductases to form active metabolites .

Technical Details

Mechanism of Action

Process

Lumateperone exhibits a unique mechanism of action by acting as an antagonist at serotonin receptors (specifically 5-HT2A) and modulating dopamine receptors (D1, D2, D4). It also inhibits the serotonin transporter (SERT), which contributes to its antidepressant effects .

Data

Pharmacological studies indicate that Lumateperone's receptor binding profile allows it to effectively address both positive and negative symptoms of schizophrenia while minimizing typical antipsychotic side effects such as extrapyramidal symptoms .

Physical and Chemical Properties Analysis

Physical Properties

Lumateperone appears as a white to off-white powder with high solubility in aqueous solutions across a pH range from 1.0 to 7.4. Its bioavailability is approximately 4.4%, with peak plasma concentrations reached within one to two hours post-administration .

Chemical Properties

The compound demonstrates significant protein binding (approximately 97.4%) and has a volume of distribution around 4.1 L/kg after intravenous administration . The stability profile indicates that it does not inhibit common cytochrome P450 enzymes significantly.

Applications

Scientific Uses

Lumateperone's primary application lies in psychiatry for treating schizophrenia and bipolar depression. Its unique pharmacological properties have made it a subject of interest in clinical research aimed at understanding its broader implications for mental health treatment . Ongoing studies are exploring its potential benefits in managing other psychiatric conditions due to its favorable side effect profile compared to traditional antipsychotics.

Molecular Pharmacology and Receptor Dynamics of 10S-Lumateperone

10S-Lumateperone (Caplyta®) represents a pharmacologically novel antipsychotic agent distinguished by its simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission. Unlike conventional antipsychotics that primarily target dopamine D₂ receptors, lumateperone engages a complex receptor profile that enables unique therapeutic effects while minimizing extrapyramidal side effects through regionally selective actions.

Table 1: Key Receptor Binding Profile of Lumateperone

Receptor TargetAffinity (Ki, nM)Pharmacological ActionFunctional Significance
5-HT₂ₐ0.54Potent antagonistAntipsychotic efficacy, reduced EPS risk
D₂ (postsynaptic)32AntagonistModulation of mesolimbic dopamine signaling
D₂ (presynaptic)32Partial agonistAutoreceptor modulation, reduced dopamine release
SERT33InhibitorAntidepressant effects, mood regulation
D₁41Partial agonistGluN2B phosphorylation, glutamate enhancement
α₁-adrenergic>100Weak antagonistLimited cardiovascular effects

Dopaminergic Receptor Modulation: Pre- vs. Post-Synaptic D2 Receptor Activity

Lumateperone exhibits a regionally selective dual action at dopamine D₂ receptors that distinguishes it mechanistically from both typical and atypical antipsychotics. At presynaptic D₂ autoreceptors, lumateperone functions as a partial agonist, reducing dopamine synthesis and release in the mesolimbic pathway without completely shutting down dopaminergic transmission. This contrasts sharply with first-generation antipsychotics that cause indiscriminate presynaptic blockade [2] [4]. Concurrently, lumateperone acts as a postsynaptic D₂ antagonist in mesolimbic regions, attenuating excessive dopamine signaling associated with positive symptoms of schizophrenia [9] [10].

This differential activity results in remarkably low striatal D₂ occupancy (approximately 39% at therapeutic doses), as demonstrated by positron emission tomography (PET) studies using ¹¹C-raclopride [4]. This occupancy level falls substantially below the 60-80% threshold typically required for antipsychotic efficacy with other agents. The low occupancy explains lumateperone's minimal risk of extrapyramidal symptoms (EPS) and absence of hyperprolactinemia in clinical studies, as nigrostriatal and tuberoinfundibular pathways remain relatively unaffected [4] [10]. The drug's mesolimbic selectivity further contributes to its favorable neurological profile while effectively modulating pathological dopamine signaling in schizophrenia-relevant circuits [1] [2].

Serotonergic System Interactions: 5-HT2A Antagonism and SERT Inhibition Mechanisms

Lumateperone demonstrates potent 5-HT₂ₐ receptor antagonism (Ki = 0.54 nM) with approximately 60-fold greater affinity for 5-HT₂ₐ receptors than for D₂ receptors [1] [10]. This high 5-HT₂ₐ:D₂ affinity ratio exceeds that of other atypical antipsychotics, including clozapine (approximately 30:1). The potent 5-HT₂ₐ blockade contributes to lumateperone's efficacy against positive symptoms while reducing EPS liability through downstream modulation of dopaminergic neurotransmission in striatal regions [3] [9].

Simultaneously, lumateperone inhibits the serotonin transporter (SERT) with moderate affinity (Ki = 33 nM), increasing synaptic serotonin availability comparable to some selective serotonin reuptake inhibitors (SSRIs) [3] [7]. This dual serotonergic action – combining 5-HT₂ₐ antagonism with SERT inhibition – creates a pharmacodynamic profile unique among antipsychotics. The SERT inhibition mechanism is clinically significant for multiple dimensions:

  • Directly addresses negative and depressive symptoms in schizophrenia through mood enhancement
  • Contributes to efficacy in bipolar depression as monotherapy
  • Potentiates prefrontal glutamate release through 5-HT₂ₐ-mediated disinhibition of pyramidal neurons [7] [10]

Table 2: Comparative Serotonergic Pharmacology of Antipsychotics

Compound5-HT₂ₐ Ki (nM)5-HT₂ₐ:D₂ Affinity RatioSERT Inhibition
Lumateperone0.5460:1Moderate (Ki=33nM)
Risperidone0.1620:1None
Clozapine5.430:1None
Quetiapine1002:1Weak

Glutamatergic Pathway Modulation: NMDA/AMPA Receptor Phosphorylation and Synaptic Plasticity

Lumateperone enhances glutamatergic signaling through D₁ receptor-dependent mechanisms that promote phosphorylation of NMDA and AMPA receptor subunits. Preclinical electrophysiological studies demonstrate that lumateperone facilitates NMDA receptor-mediated currents in the medial prefrontal cortex (mPFC) by approximately 40% and AMPA receptor-mediated currents by approximately 35% compared to baseline [7]. This enhancement occurs specifically through phosphorylation of the GluN2B subunit of NMDA receptors, which is critical for synaptic plasticity and cognitive function [1] [7].

The molecular cascade involves lumateperone's action as a dopamine phosphoprotein modulator (DPPM) at D₁ receptors. D₁ activation triggers protein kinase A (PKA) and protein kinase C (PKC) signaling pathways that phosphorylate GluN2B subunits, increasing calcium flux through NMDA receptors and enhancing downstream signaling [7] [10]. Additionally, lumateperone activates the mammalian target of rapamycin (mTOR) pathway, which upregulates AMPA receptor trafficking to synaptic membranes [10]. This dual enhancement of ionotropic glutamate receptors is particularly significant given the NMDA receptor hypofunction observed in schizophrenia, which contributes to cognitive deficits and negative symptoms [6] [10].

Microdialysis studies in rats confirm that therapeutic concentrations of lumateperone significantly increase glutamate release in the prefrontal cortex by approximately 25-30%, while amperometric measurements show concomitant increases in dopamine release in the same region [7]. This coordinated enhancement of dopaminergic and glutamatergic signaling in cortical regions likely underlies lumateperone's pro-cognitive effects and efficacy against negative symptoms.

Unique Tripartite Neurotransmitter Engagement: Dopamine-Serotonin-Glutamate Crosstalk

The therapeutic innovation of lumateperone resides in its simultaneous tripartite engagement of dopamine, serotonin, and glutamate systems – three neurotransmitter pathways fundamentally implicated in schizophrenia pathophysiology [6] [10]. This integrated pharmacological approach creates a self-potentiating neurochemical cascade that distinguishes lumateperone from sequentially targeted polypharmacy:

  • Dopamine-glutamate crosstalk: D₁-mediated GluN2B phosphorylation enhances NMDA function → Improved cortical connectivity → Addresses cognitive/negative symptoms [7] [10]
  • Serotonin-dopamine crosstalk: 5-HT₂ₐ antagonism disinhibits prefrontal dopamine release → Augments D₁ signaling → Further enhances glutamate function [3] [7]
  • Serotonin-glutamate crosstalk: SERT inhibition increases synaptic serotonin → Activates 5-HT₁ₐ receptors on glutamate neurons → Potentiates NMDA/AMPA currents [10]

Figure 1: Tripartite Neurotransmitter Modulation by Lumateperone

[ Prefrontal Cortex Synapse ]|| 1. SERT Inhibition → ↑ 5-HT → 5-HT₁ₐ activation → ↑ Glutamate release| 2. 5-HT₂ₐ Antagonism → ↓ GABA inhibition → ↑ Dopamine/Glutamate release| 3. D₁ Partial Agonism → ↑ PKA/PKC → GluN2B phosphorylation → ↑ NMDA function| 4. Presynaptic D₂ Partial Agonism → ↓ Dopamine release (mesolimbic)| 5. Postsynaptic D₂ Antagonism → ↓ Dopamine signaling (mesolimbic)|→ Net Effect: Balanced mesolimbic dopamine + Enhanced cortical dopamine/glutamate

This integrated mechanism creates a regionally differentiated effect: while dopamine is normalized in mesolimbic pathways (addressing positive symptoms), it is enhanced in cortical regions alongside glutamate (improving cognition and negative symptoms). The serotonergic components further stabilize this neuromodulation, contributing to mood regulation and reduced side effect liability [6] [9] [10]. This pharmacological profile represents a significant evolution beyond dopamine-centric antipsychotics toward systems-level neuromodulation.

Table 3: Clinically Relevant Neurotransmitter Interactions

Interaction AxisMolecular MechanismFunctional Outcome
D₁-NMDAD₁ → PKA/PKC → pGluN2BEnhanced synaptic plasticity, cognitive function
5-HT₂ₐ-DA5-HT₂ₐ blockade → ↓ GABA inhibition → ↑ DA releasePrefrontal dopamine enhancement, antidepressant effect
SERT-AMPA↑ 5-HT → 5-HT₁ₐ → mTOR → AMPA traffickingImproved synaptic strength, cognitive processing
D₂(presyn)-D₂(postsyn)Presyn: partial agonism → ↓ DA release; Postsyn: antagonismBalanced mesolimbic DA without complete blockade

The discovery and characterization of lumateperone represents a significant advance in neuropsychopharmacology, providing the first clinically available agent that concurrently modulates these three major neurotransmitter systems through a single molecular entity. Its unique mechanism provides a template for future antipsychotic development targeting neural circuit dysfunction rather than isolated receptor actions.

Properties

Product Name

10S-Lumateperone

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15R)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m0/s1

InChI Key

HOIIHACBCFLJET-LEWJYISDSA-N

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Isomeric SMILES

CN1CCN2[C@@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.